Endotoxin Specification: ≤2.5 EU/g vs. Unspecified Industrial Grades
Cell culture-grade sodium sulfate anhydrous is specified to contain ≤2.5 EU/g of bacterial endotoxins, as per USP testing standards. This level is critical for preventing unintended immune activation in mammalian cell cultures. In contrast, industrial or technical grades lack this specification and can have significantly higher, uncontrolled endotoxin burdens (e.g., one pharma grade crystal product lists a maximum of 15 EU/g, with a disclaimer that the process is not intended to control endotoxins), making them unsuitable for sensitive applications .
| Evidence Dimension | Bacterial Endotoxin Level |
|---|---|
| Target Compound Data | ≤2.5 EU/g (Endotoxin tested) |
| Comparator Or Baseline | Unspecified industrial grade; Pharma Pure Crystals grade: 15 EU/g maximum (with disclaimer) |
| Quantified Difference | At least 6-fold lower (2.5 EU/g vs. 15 EU/g); effectively controlled vs. uncontrolled. |
| Conditions | USP Bacterial Endotoxins Test |
Why This Matters
For mammalian cell culture, especially with immune cells, low endotoxin levels are non-negotiable to prevent confounding inflammatory responses; this specification justifies the procurement of a dedicated cell culture grade.
